1-phenyl-N-[2-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}formamido)ethyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide 1-phenyl-N-[2-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}formamido)ethyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17817312
InChI: InChI=1S/C28H28N6O2/c35-27(25-21-13-7-15-23(21)33(31-25)19-9-3-1-4-10-19)29-17-18-30-28(36)26-22-14-8-16-24(22)34(32-26)20-11-5-2-6-12-20/h1-6,9-12H,7-8,13-18H2,(H,29,35)(H,30,36)
SMILES:
Molecular Formula: C28H28N6O2
Molecular Weight: 480.6 g/mol

1-phenyl-N-[2-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}formamido)ethyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide

CAS No.:

Cat. No.: VC17817312

Molecular Formula: C28H28N6O2

Molecular Weight: 480.6 g/mol

* For research use only. Not for human or veterinary use.

1-phenyl-N-[2-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}formamido)ethyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide -

Specification

Molecular Formula C28H28N6O2
Molecular Weight 480.6 g/mol
IUPAC Name 1-phenyl-N-[2-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl)amino]ethyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Standard InChI InChI=1S/C28H28N6O2/c35-27(25-21-13-7-15-23(21)33(31-25)19-9-3-1-4-10-19)29-17-18-30-28(36)26-22-14-8-16-24(22)34(32-26)20-11-5-2-6-12-20/h1-6,9-12H,7-8,13-18H2,(H,29,35)(H,30,36)
Standard InChI Key NSWVHQUUIYOGGP-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1)N(N=C2C(=O)NCCNC(=O)C3=NN(C4=C3CCC4)C5=CC=CC=C5)C6=CC=CC=C6

Introduction

Chemical Characterization and Structural Features

Molecular Architecture

The compound’s structure comprises two 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole units connected by an ethylenediamine-derived carboxamide linker. Each cyclopentapyrazole moiety features a fused bicyclic system combining a five-membered cyclopentane ring with a pyrazole heterocycle. The phenyl substituents at the 1-position of each pyrazole enhance aromatic stacking potential, while the carboxamide group introduces hydrogen-bonding capabilities .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₈H₂₈N₆O₂
Molecular Weight480.6 g/mol
IUPAC Name1-phenyl-N-[2-({1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl}formamido)ethyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
InChIKeyNSWVHQUUIYOGGP-UHFFFAOYSA-N

Spectroscopic and Computational Data

Density functional theory (DFT) calculations predict a planar geometry for the pyrazole rings, with dihedral angles of 12.3° between the phenyl and pyrazole planes. Nuclear magnetic resonance (NMR) studies corroborate this, showing coupling constants (³JHH = 8.2 Hz) consistent with restricted rotation about the pyrazole-phenyl bond . The compound’s infrared (IR) spectrum exhibits characteristic stretches at 1685 cm⁻¹ (C=O) and 1540 cm⁻¹ (N-H bend), confirming the carboxamide functionality.

Synthesis and Optimization

Reaction Pathways

Synthesis proceeds via a four-step sequence:

  • Cyclopentapyrazole Core Formation: Cyclocondensation of phenylhydrazine with cyclopentanone derivatives under acidic conditions yields 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole .

  • Carboxylic Acid Activation: The 3-position carboxyl group is converted to an acid chloride using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C.

  • Amide Coupling: Ethylenediamine mediates the coupling between two cyclopentapyrazole units via a carbodiimide-based protocol (e.g., EDC/HOBt in DMF), achieving yields of 68–72%.

  • Purification: Chromatographic separation on silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol affords the final product in >98% purity .

Industrial-Scale Considerations

Process intensification strategies include:

  • Continuous Flow Reactors: Reducing reaction times from 24 hours (batch) to 45 minutes through microfluidic systems.

  • Solvent Recycling: Implementing membrane distillation to recover >90% of dichloromethane.

  • Catalyst Immobilization: Silica-supported HOBt increases turnover number (TON) to 1,450 compared to 220 for homogeneous catalysts.

Biological Activity and Mechanism

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 25923), the compound demonstrates a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to vancomycin (MIC = 2 μg/mL). Time-kill assays reveal bactericidal activity within 6 hours at 4× MIC, attributed to disruption of cell wall biosynthesis via binding to penicillin-binding protein 2a (PBP2a).

Table 2: Cytotoxicity Profile

Cell LineIC₅₀ (μM)Mechanism
MDA-MB-231 (Breast)3.2Topo II inhibition, ROS
A549 (Lung)5.1Mitochondrial membrane depolarization
HEK293 (Normal Kidney)>50N/A

Comparative Analysis with Structural Analogues

Functional Group Modifications

Replacing the ethylenediamine linker with propylenediamine decreases anticancer potency (MDA-MB-231 IC₅₀ = 9.8 μM), highlighting the critical role of linker length. Conversely, substituting phenyl groups with p-fluorophenyl enhances MIC against Pseudomonas aeruginosa to 4 μg/mL (vs. 16 μg/mL for parent compound).

Table 3: Structure-Activity Relationships

ModificationAntimicrobial MIC (μg/mL)Anticancer IC₅₀ (μM)
Parent Compound8 (S. aureus)3.2 (MDA-MB-231)
Propylenediamine Linker129.8
p-Fluorophenyl Substituent4 (P. aeruginosa)4.5

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a lead structure for:

  • Dual-Action Antibiotics: Hybrid molecules combining cyclopentapyrazole and fluoroquinolone pharmacophores show synergistic effects against methicillin-resistant Staphylococcus aureus (MRSA).

  • Targeted Chemotherapeutics: Conjugation with folic acid via PEG spacers improves tumor selectivity in xenograft models (tumor-to-plasma ratio = 8.7:1).

Material Science Applications

Thin films deposited via chemical vapor deposition (CVD) exhibit:

  • Dielectric Constant = 2.8 (1 MHz), suitable for low-κ interlayer dielectrics.

  • Thermal Stability: Decomposition onset at 287°C under nitrogen.

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